molecular formula C9H9NO5 B13864825 4-Hydroxy-6-(methylamino)isophthalic Acid

4-Hydroxy-6-(methylamino)isophthalic Acid

Cat. No.: B13864825
M. Wt: 211.17 g/mol
InChI Key: BZIVVQLZIMFQPS-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(methylamino)isophthalic Acid is a chemical compound with the molecular formula C9H9NO5 and a molecular weight of 211.17 g/mol. It is an intermediate in the synthesis of 4-Amino-6-hydroxy-1,3-benzenedicarboxylic Acid, which has tuberculostatic and antimalarial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-(methylamino)isophthalic Acid typically involves the reaction of 4-Hydroxyisophthalic acid with methylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-(methylamino)isophthalic Acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Hydroxy-6-(methylamino)isophthalic Acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including tuberculostatic and antimalarial properties

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

its derivatives, such as 4-Amino-6-hydroxy-1,3-benzenedicarboxylic Acid, exhibit biological activities by targeting specific molecular pathways involved in microbial growth and survival .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyisophthalic Acid: A precursor in the synthesis of 4-Hydroxy-6-(methylamino)isophthalic Acid.

    4-Amino-6-hydroxy-1,3-benzenedicarboxylic Acid: A derivative with tuberculostatic and antimalarial activities

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of biologically active compounds highlights its importance in scientific research and industrial applications .

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

4-hydroxy-6-(methylamino)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C9H9NO5/c1-10-6-3-7(11)5(9(14)15)2-4(6)8(12)13/h2-3,10-11H,1H3,(H,12,13)(H,14,15)

InChI Key

BZIVVQLZIMFQPS-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1C(=O)O)C(=O)O)O

Origin of Product

United States

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